Cas no 79-15-2 (n-Bromoacetamide)

n-Bromoacetamide structure
n-Bromoacetamide structure
상품 이름:n-Bromoacetamide
CAS 번호:79-15-2
MF:C2H4BrNO
메가와트:137.96325969696
MDL:MFCD00037097
CID:34161
PubChem ID:87563551

n-Bromoacetamide 화학적 및 물리적 성질

이름 및 식별자

    • N-bromoacetamide
    • N-BROMOACETAMIDE MONOHYDRATE, CRYST.
    • Acetamide,N-bromo
    • EINECS 201-181-0
    • Lopac-B-2377
    • N-bromo-acetamide
    • NBA
    • Acetobromamide
    • Acetamide, N-bromo-
    • 0AQ6MWH7ZB
    • VBTQNRFWXBXZQR-UHFFFAOYSA-N
    • sJYHIabIKTp@
    • N-Bromoacetamide, powder
    • Lopac0_000191
    • HMS3260H03
    • Tox21_500191
    • 6847AF
    • LP00191
    • FCH3459524
    • HCH0026837
    • NCGC0026087
    • N-Bromoacetamide (ACI)
    • n-Bromoacetamide
    • MDL: MFCD00037097
    • 인치: 1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
    • InChIKey: VBTQNRFWXBXZQR-UHFFFAOYSA-N
    • 미소: O=C(C)NBr
    • BRN: 969346

계산된 속성

  • 정밀분자량: 136.94800
  • 동위원소 질량: 136.948
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 5
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 44.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 0.1
  • 토폴로지 분자 극성 표면적: 29.1

실험적 성질

  • 색과 성상: 침상 무색에서 연황색 결정체
  • 밀도: 1.7000 (rough estimate)
  • 융해점: 105.0 to 109.0 deg-C
  • 굴절률: 1.4740 (estimate)
  • 수용성: Soluble in water.
  • PSA: 29.10000
  • LogP: 0.82330
  • 민감성: 열 \ 광 \ 습도에 민감
  • 용해성: 뜨거운 물에 녹이고, 에테르\벤젠에 녹는다.
  • 머크: 1398

n-Bromoacetamide 보안 정보

n-Bromoacetamide 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

n-Bromoacetamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1213143-5g
N-Bromoacetamide
79-15-2 98%
5g
¥455.00 2024-07-28
TRC
B680134-10g
N-bromoacetamide
79-15-2
10g
$ 471.00 2023-09-08
TRC
B680134-1g
N-bromoacetamide
79-15-2
1g
$ 75.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZB795-5g
n-Bromoacetamide
79-15-2 97.0%(T)
5g
¥340.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0530-25G
N-Bromoacetamide
79-15-2 >97.0%(T)
25g
¥885.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N824544-5g
N-Bromoacetamide
79-15-2 97%
5g
212.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0530-5G
N-Bromoacetamide
79-15-2 >97.0%(T)
5g
¥315.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZB795-1g
n-Bromoacetamide
79-15-2 97.0%(T)
1g
¥85.0 2023-09-02
1PlusChem
1P005BDP-1g
Acetamide, N-bromo-
79-15-2 97%
1g
$31.00 2025-02-21
A2B Chem LLC
AC47229-25g
N-Bromoacetamide
79-15-2 97%
25g
$380.00 2024-04-19

n-Bromoacetamide 합성 방법

합성회로 1

반응 조건
참조
Product class 13: N-heteroatom-substituted alkanamides
Blakemore, P. R., Science of Synthesis, 2005, 21, 833-905

합성회로 2

반응 조건
참조
Preparation of C4-C5 isoolefins
, USSR, , ,

합성회로 3

반응 조건
참조
Product subclass 3: sodium halides and sodium cyanide
Krapcho, A. Paul, Science of Synthesis, 2006, 8, 925-1010

합성회로 4

반응 조건
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  2 - 3 h, 0 - 5 °C
참조
K3PO4-catalyzed regiospecific bromoamidation of β,β-dicyanostyrene derivatives with N-bromoacetamide (NBA)
Chen, Zhanguo; Li, Yanan; Zhou, Jimei; Wang, Dan; Ge, Miao, Chemical Research in Chinese Universities, 2014, 30(2), 266-271

합성회로 5

반응 조건
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  0 - 5 °C; 2 - 3 h, cooled
참조
One-pot synthesis of 2-oxazolines from ethyl α-cyanocinnamate derivatives with N-bromoacetamide
Chen, Zhanguo; Wen, Hua; Li, Wenli; Zhou, Jimei; Hu, Junli; et al, Journal of Heterocyclic Chemistry, 2014, 51(3), 794-802

합성회로 6

반응 조건
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water
참조
N-Bromoacetamide
Oliveto, Eugene P.; Gerold, Corinne, Organic Syntheses, 1951, 31, 17-18

합성회로 7

반응 조건
참조
Catalyst and process for dehydrating 2-alcohols
, European Patent Organization, , ,

합성회로 8

반응 조건
1.1 Solvents: Acetone ;  10 h, rt
참조
K3PO4-catalyzed regiospecific aminobromination of β-nitrostyrene derivatives with acetamide and NBS
Chen, Zhanguo; Zhou, Jimei; Wang, Yun; Li, Wenli, Huaxue Xuebao, 2011, 69(23), 2851-2858

합성회로 9

반응 조건
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water
참조
Electronic effects on the regio- and enantioselectivity of the asymmetric aminohydroxylation of O-substituted 4-hydroxy-2-butenoates
Chuang, Chih-Yuan; Vassar, Victor C.; Ma, Zuping; Geney, Raphael; Ojima, Iwao, Chirality, 2002, 14, 151-162

합성회로 10

반응 조건
참조
Procedure for the preparation of tertiary olefins
, Federal Republic of Germany, , ,

합성회로 11

반응 조건
1.1 Solvents: Acetone ;  10 h, rt
참조
Synthesis of 2-oxazolines from ethyl α-cyanocinnamate derivatives with acetamide and N-bromosuccinimide
Chen, Zhan-guo; Xia, Wei; Wen, Hua; Wang, Dan; Li, Ya-nan; et al, Chemical Research in Chinese Universities, 2013, 29(4), 699-705

합성회로 12

반응 조건
1.1 Reagents: Bromine ;  0 - 5 °C
1.2 Reagents: Potassium hydroxide ;  0 - 5 °C; 2 - 3 h, 0 - 5 °C
1.3 Reagents: Sodium chloride Solvents: Chloroform ;  heated
참조
K3PO4-Catalyzed Regiospecific Aminobromination of β-Nitrostyrene Derivatives with N-Bromoacetamide as Aminobrominating Agent
Chen, Zhan-Guo; Wang, Yun; Wei, Jun-Fa; Zhao, Peng-Fei; Shi, Xian-Ying, Journal of Organic Chemistry, 2010, 75(6), 2085-2088

합성회로 13

반응 조건
참조
Hydrogenation of phenylacetylene and isoprene on Raney nickel catalysts in a hexane-water emulsion
Muratova, V. I.; Kabiev, T. K.; Sokol'skii, D. V., Osn. Organ. Sintez i Neftekhimiya, 1987, (23), 5-15

합성회로 14

반응 조건
1.1 Reagents: Potassium hydroxide ,  Bromine ;  2.5 h, 0 - 5 °C
참조
A peptide bromoiodinane approach for asymmetric bromolactonization
Whitehead, Daniel C.; Fhaner, Matthew; Borhan, Babak, Tetrahedron Letters, 2011, 52(18), 2288-2291

합성회로 15

반응 조건
1.1 Reagents: Bromine Solvents: Water
참조
Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes
Johnson, Michael D.; Lampman, Gary M.; Koops, Roger W.; Das Gupta, B., Journal of Organometallic Chemistry, 1987, 326(2), 281-8

n-Bromoacetamide Raw materials

n-Bromoacetamide Preparation Products

n-Bromoacetamide 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:79-15-2)n-Bromoacetamide
A839598
순결:99%/99%/99%
재다:5g/25g/100g
가격 ($):152.0/334.0/1065.0